molecular formula C16H20BrNO4 B1421795 Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate CAS No. 1092460-42-8

Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate

Cat. No.: B1421795
CAS No.: 1092460-42-8
M. Wt: 370.24 g/mol
InChI Key: MRDXOGJHLQKSFP-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate is a high-quality chemical reagent designed for research use only, strictly within laboratory settings. It is a sophisticated molecular building block that incorporates both a BOC-protected amine and a cyclopropane ring, making it a valuable intermediate in synthetic organic chemistry and drug discovery efforts. The 4-bromophenyl moiety acts as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . The tert-butoxycarbonyl (BOC) protecting group is crucial for safeguarding the amine functionality during synthetic sequences and can be removed under mild acidic conditions to reveal the free amine for further derivatization . Compounds featuring similar cyclopropane cores are of significant research interest due to their potential to modulate biological activity, as the rigid three-membered ring can impart conformational constraints when incorporated into larger molecules . Researchers utilize this compound in the exploration and synthesis of novel substances for pharmaceutical and agrochemical applications. Handling should only be performed by qualified personnel in a chemical fume hood, using appropriate personal protective equipment, including lab coats, gloves, and safety goggles .

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(20)18-16(13(19)21-4)9-12(16)10-5-7-11(17)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDXOGJHLQKSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C2=CC=C(C=C2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401125667
Record name Methyl 2-(4-bromophenyl)-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-42-8
Record name Methyl 2-(4-bromophenyl)-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-bromophenyl)-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(4-bromophenyl)-1-(Boc-amino)cyclopropanecarboxylate is a cyclopropane derivative notable for its unique structural features, including a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders.

  • Molecular Formula : C16_{16}H20_{20}BrNO4_4
  • Molecular Weight : 370.24 g/mol
  • CAS Number : 1092460-42-8

The compound's cyclopropane structure contributes to its reactivity, while the bromine atom enhances its electrophilic properties. The Boc group serves as a protective moiety, facilitating further chemical modifications and potential therapeutic applications.

Biological Activity

Research indicates that compounds similar to this compound exhibit activity against specific G-protein-coupled receptors (GPCRs), particularly GPR88. This receptor is implicated in various neurological functions and could be a target for treating neurological disorders such as schizophrenia and depression .

The interaction with GPCRs suggests that this compound may influence neurotransmitter signaling pathways, potentially modulating mood and cognitive functions. The unique strain of the cyclopropane ring may also contribute to its binding affinity and selectivity towards target receptors.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds can provide insights into the biological activity of this compound. The following table summarizes key features and potential biological implications of similar compounds:

Compound NameKey FeaturesPotential Biological Activity
Methyl 2-(3-chlorophenyl)-1-(Boc-amino)cyclopropanecarboxylateChlorine substitution instead of bromineDifferent receptor interaction profile
Ethyl 2-(4-bromophenyl)-1-(Boc-amino)cyclopropanecarboxylateEthyl ester instead of methylVarying solubility characteristics
Methyl 2-(4-fluorophenyl)-1-(Boc-amino)cyclopropanecarboxylateFluorine substitutionAltered electronic properties affecting reactivity

This table illustrates how variations in substituents can lead to differences in biological activity, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

  • Neurological Impact : A study focusing on compounds interacting with GPR88 demonstrated their potential in modulating dopamine signaling pathways, which are crucial for mood regulation. this compound's structural features may enhance its efficacy as a therapeutic agent.
  • Synthesis and Evaluation : Research has shown that the synthesis of this compound can be achieved through various methods involving cross-electrophile coupling reactions, which are effective for constructing complex organic molecules . The efficiency of these reactions underscores the compound's potential for further development.
  • Electrophilic Properties : The presence of bromine not only enhances reactivity but also suggests possible applications in electrophilic aromatic substitution reactions, which could be leveraged in drug development .

Scientific Research Applications

Therapeutic Potential in Neurology

Research indicates that methyl 2-(4-bromophenyl)-1-(Boc-amino)cyclopropanecarboxylate exhibits activity against G-protein-coupled receptors (GPCRs), particularly GPR88, which is implicated in neurological functions. This interaction suggests potential therapeutic applications in treating neurological disorders such as anxiety and depression.

Case Study : A study evaluating the compound's binding affinity to GPR88 reported an IC50_{50} value indicating significant receptor interaction, suggesting its potential as a lead compound for drug development targeting neurological pathways .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Coupling Reactions : Facilitating the formation of complex molecules.
  • Amination Reactions : Enabling the introduction of amino groups into various substrates.
  • Acylation Reactions : Allowing modification of the cyclopropane core for enhanced biological activity.

These properties make it valuable in synthetic organic chemistry for designing new compounds with specific functionalities .

Data Table: Comparison with Related Compounds

Compound NameKey FeaturesUnique Aspects
Methyl 2-(3-chlorophenyl)-1-(Boc-amino)cyclopropanecarboxylateChlorine substitutionPotentially different receptor interaction profile
Ethyl 2-(4-bromophenyl)-1-(Boc-amino)cyclopropanecarboxylateEthyl ester instead of methylMay exhibit different solubility characteristics
Methyl 2-(4-fluorophenyl)-1-(Boc-amino)cyclopropanecarboxylateFluorine substitutionAltered electronic properties affecting reactivity

This table illustrates how variations in substituents on the phenyl ring and ester groups can lead to different biological activities and chemical properties.

Anticancer Activity

Emerging evidence suggests that compounds similar to this compound exhibit anticancer properties. Research has shown that derivatives can inhibit cell proliferation in various cancer cell lines.

Case Study : A derivative with a similar structure demonstrated an IC50_{50} value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties of Selected Analogs

Compound Name Molecular Formula Melting Point (°C) Key Functional Groups Source
Target Compound* C₁₆H₂₀BrNO₄ N/A Boc-amino, Bromophenyl Estimated
Methyl 1-Amino-2-(4-Bromophenyl)-2-Me-cyclopropane-1-carboxylate C₁₂H₁₄BrNO₂ N/A Free amino, Methyl
Ethyl 1-(4-Bromophenyl)Cyclopropanecarboxylate C₁₂H₁₃BrO₂ N/A Ethyl ester
5b () C₁₈H₉BrClN₅S 210–212 Thiocyanato, Hydrazono
Cycloprothrin C₂₃H₂₁Cl₂NO₃ N/A Dichloro, Cyano

Table 2: Spectral Comparison

Compound Type IR Features (cm⁻¹) ¹H-NMR Shifts (δ, ppm)
Boc-Protected Amines ν(C=O) ~1700, ν(Boc) ~1250 Boc tert-butyl ~1.3–1.5 (s)
Free Amines (e.g., 5b) ν(N–H) ~3300 NH₂ ~5.0–6.0 (broad)
Thiocyanato Derivatives ν(C≡N) ~2200 Aromatic H ~7.2–8.0

Key Findings and Implications

Steric Effects : The Boc group in the target compound likely reduces reactivity compared to free amines (e.g., 5b) but enhances stability during synthetic steps .

Ring Strain : Cyclopropane’s inherent strain may increase susceptibility to ring-opening reactions compared to cyclohexene derivatives .

Bioactivity Potential: Bromophenyl and ester groups align with pesticidal pyrethroids (e.g., cycloprothrin), suggesting possible agrochemical applications .

Crystallography: Non-cyclopropane analogs (e.g., ) exhibit distinct conformational preferences, highlighting the cyclopropane ring’s rigidity .

Preparation Methods

Synthesis of the Starting Material: Cyclopropanecarboxylate Derivative

The initial step involves synthesizing the cyclopropanecarboxylate precursor, typically 2-(4-bromophenyl)-2-methylpropanoic acid or its methyl ester, which is obtained through a series of established reactions:

  • Knoevenagel condensation of aromatic aldehydes with malonates.
  • Corey–Chaykovsky cyclopropanation of styrene derivatives, yielding the cyclopropane ring with aromatic substitution at the phenyl position.
  • Subsequent esterification to form methyl esters, providing the key intermediates for bromination.

Selective Bromination of the Aromatic Phenyl Ring

The core of the preparation involves the selective bromination of 2-methyl-2-phenylpropanoic acid or its derivatives:

  • Reaction Conditions : Bromination is performed in aqueous medium under heterogeneous conditions, typically with bromine (1–2 equivalents) and sodium bicarbonate as a base, at temperatures around 25–35°C .
  • Reaction Mechanism : Bromine reacts preferentially at the para-position of the phenyl ring due to electronic effects, yielding 2-(4-bromophenyl)-2-methylpropanoic acid or its methyl ester, with high selectivity and purity.
  • Reaction Control : Excess bromine is avoided to prevent over-bromination. The reaction completion is monitored via GC or TLC, and the mixture is worked up by extraction with organic solvents such as dichloromethane or toluene .

Esterification and Purification

Post-bromination, the mixture often contains unreacted starting material and by-products:

  • Esterification : The crude acid or acid mixture is esterified, commonly by treatment with methanol and sulfuric acid under reflux, to form methyl esters, which facilitate separation due to differing solubility properties.
  • Separation : The esterified product is separated by distillation under reduced pressure or liquid-liquid extraction using water-immiscible solvents such as dichloromethane or hexane .
  • Purification : The methyl ester of 2-(4-bromophenyl)-2-methylpropanoic acid is purified via column chromatography or distillation , achieving high purity (>99%) suitable for subsequent transformations.

Conversion to the Final Compound

The methyl ester of 2-(4-bromophenyl)-2-methylpropanoic acid is then coupled with Boc-protected amino groups through standard peptide coupling or amidation reactions:

  • Reaction with Boc-protected amino groups : Typically involves activation of the ester or acid with coupling reagents such as DCC or EDC , followed by reaction with Boc-amino derivatives.
  • Final purification : The product, Methyl 2-(4-bromophenyl)-1-(Boc-amino)cyclopropanecarboxylate , is purified by chromatography or recrystallization, ensuring the removal of residual reagents and by-products.

Data Summary and Reaction Conditions Table

Step Reagents & Conditions Key Features Yield & Purity
Bromination Bromine (1–2 eq), sodium bicarbonate, aqueous medium, 25–35°C Para-selective bromination, heterogeneous, controlled addition >98% purity, high regioselectivity
Esterification Methanol, sulfuric acid, reflux Conversion of acid to methyl ester 90–95% yield, >99% purity
Coupling with Boc-amino Coupling reagents (DCC/EDC), Boc-amino derivatives Formation of Boc-protected amino cyclopropanecarboxylate >90% yield

Research Findings and Notes

  • Selectivity : Bromination in aqueous medium favors para-substitution due to electronic effects of the phenyl ring, as confirmed in patents and experimental studies.
  • Separation Challenges : Crystallization from simple solvents is complicated due to similar solubility of starting and product acids; esterification and distillation are preferred for purification.
  • Reaction Optimization : Using controlled bromine addition and appropriate bases minimizes over-bromination and side reactions, ensuring high purity of the brominated intermediate.

Q & A

Basic Research Question

  • NMR :
    • ¹H NMR : Coupling constants (J) between cyclopropane protons (J = 5–8 Hz) confirm ring geometry .
    • ¹³C NMR : Deshielded carbons (δ 160–170 ppm) indicate ester and Boc carbonyl groups .
  • X-ray crystallography : Resolves absolute configuration of the cyclopropane ring and Boc-group orientation .

Advanced Research Question

  • Ligand design : Bulky ligands (e.g., XPhos) suppress β-hydride elimination in Buchwald-Hartwig aminations .
  • Solvent selection : Tetrahydrofuran (THF) enhances Pd catalyst stability compared to polar aprotic solvents .
  • Substrate pre-activation : Sonogashira couplings require pre-formation of copper acetylides to avoid alkyne dimerization .

What are the implications of this compound’s structural features for medicinal chemistry applications?

Advanced Research Question

  • Cyclopropane as a bioisostere : Mimics peptide bonds or rigidifies pharmacophores, enhancing target binding .
  • 4-Bromophenyl moiety : Serves as a halogen-bonding domain for enzyme inhibition (e.g., kinase targets) .
  • Boc-amino group : Enables late-stage diversification via deprotection and re-functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate

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